molecular formula C7H14FNO B12950333 (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol

(S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol

Cat. No.: B12950333
M. Wt: 147.19 g/mol
InChI Key: CRVDRPCXWIGXFD-LURJTMIESA-N
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Description

(S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol is a chiral compound that features a fluoromethyl group attached to an azetidine ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol has various applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The fluoromethyl group enhances its binding affinity and selectivity, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-(3-(Chloromethyl)azetidin-1-yl)propan-1-ol: A similar compound with a chloromethyl group instead of a fluoromethyl group.

    2-(3-(Methyl)azetidin-1-yl)propan-1-ol: A compound with a methyl group instead of a fluoromethyl group.

Uniqueness

(S)-2-(3-(Fluoromethyl)azetidin-1-yl)propan-1-ol is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol

InChI

InChI=1S/C7H14FNO/c1-6(5-10)9-3-7(2-8)4-9/h6-7,10H,2-5H2,1H3/t6-/m0/s1

InChI Key

CRVDRPCXWIGXFD-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CO)N1CC(C1)CF

Canonical SMILES

CC(CO)N1CC(C1)CF

Origin of Product

United States

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